

Midecamycin A4 CAS number and chemical identifiers

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Compound of Interest

Compound Name: Midecamycin A4

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Midecamycin A4: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of **Midecamycin A4**, a macrolide antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, mechanism of action, antibacterial spectrum, and available pharmacokinetic data.

Chemical Identifiers and Physicochemical Properties

Midecamycin A4 is a 16-membered macrolide antibiotic. Its unique chemical structure dictates its biological activity and pharmacokinetic profile. The following tables summarize its key chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers for Midecamycin A4

Identifier	Value
CAS Number	36083-82-6
Molecular Formula	C42H67NO15
PubChem CID	76971499
IUPAC Name	[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[[(4R,5S,6S,7R,9R,11E,13E,16R)-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate
InChI	InChI=1S/C42H67NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-28,30,34-41,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
InChIKey	NLUFZUPOQMATMY-VPLIJDJMSA-N
SMILES	CCCC(=O)O[C@H]1--INVALID-LINK--O)O[C@@H]2--INVALID-LINK--C)O)O[C@H]3--INVALID-LINK--/C=C/C=C/C--INVALID-LINK--C--INVALID-LINK--OC(=O)CC)C)C)CC=O)C">C@@HC

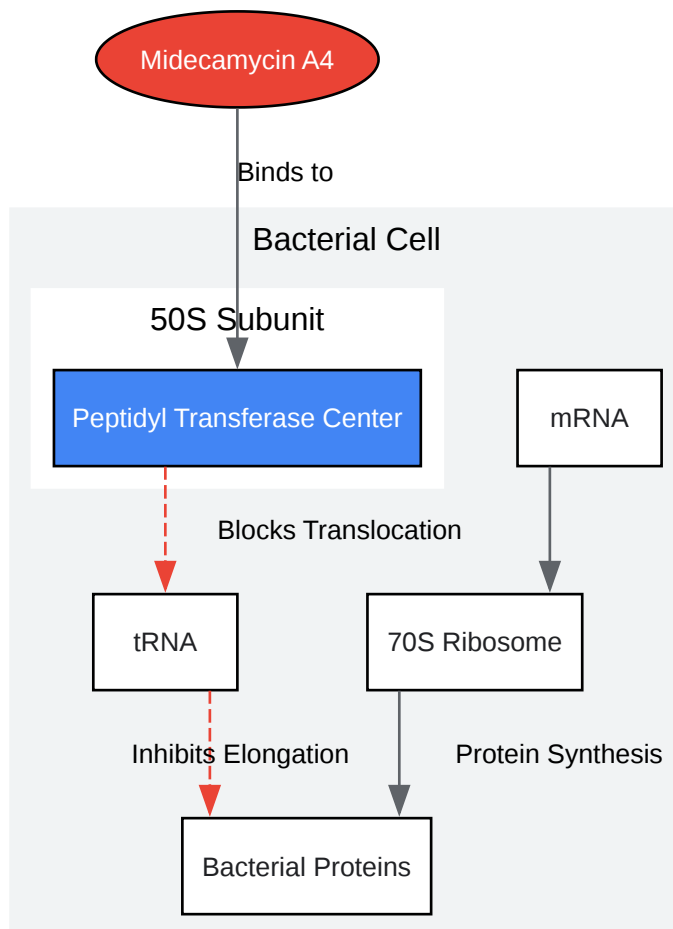
Table 2: Physicochemical Properties of Midecamycin A4

Property	Value
Molecular Weight	825.98 g/mol
Monoisotopic Mass	825.45107043 Da
XLogP3-AA	3.1
Hydrogen Bond Donor Count	4
Hydrogen Bond Acceptor Count	16
Rotatable Bond Count	13
Exact Mass	825.45107043 Da
Topological Polar Surface Area	203 Å ²
Heavy Atom Count	58
Complexity	1420

Mechanism of Action

Midecamycin A4, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[1] The binding site is located at or near the peptidyl transferase center, which is crucial for the elongation of the polypeptide chain.[2] By binding to this site, **Midecamycin A4** sterically hinders the translocation of peptidyl-tRNA from the A-site to the P-site, thereby prematurely terminating protein synthesis.[2] This inhibition of protein synthesis ultimately leads to a bacteriostatic effect, and in some cases, a bactericidal effect depending on the bacterial species and the drug concentration.[3]

Mechanism of Action of Midecamycin A4



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Caption: Mechanism of **Midecamycin A4** action.

Antibacterial Spectrum and Activity

Midecamycin A4 exhibits a broad spectrum of antibacterial activity, with potent action against many Gram-positive bacteria and some Gram-negative bacteria.[4] It is also effective against atypical pathogens such as Mycoplasma species.[5]

Table 3: In Vitro Antibacterial Activity of Midecamycin (MIC in µg/mL)

Bacterial Species	MIC (µg/mL)	Reference
Bacillus intestinalis T30	0.5	[5]
Bacillus subtilis 168	1	[5]
Staphylococcus aureus	1	[5]
Streptococcus pneumoniae	0.25	[5]

Note: The data in this table is for "midecamycin" and may not be specific to the A4 variant.

Midecamycin has shown activity against erythromycin-susceptible and some erythromycin-resistant strains.[6] Its activity can be influenced by pH, with increased potency observed at a pH of 7 or 8.[4]

Pharmacokinetics

Information specific to the pharmacokinetics of **Midecamycin A4** is limited. The data presented here is for midecamycin or its acetate derivative, miocamycin, and should be interpreted with caution as it may not be entirely representative of the A4 variant.

Table 4: Pharmacokinetic Parameters of Midecamycin

Parameter	Value	Condition
Peak Serum Concentration (Cmax)	0.8 mg/L	After a 600 mg oral dose[6]
Time to Peak (Tmax)	1 hour	After a 600 mg oral dose[6]
Volume of Distribution (Vd)	7.7 L/kg	[6]
Protein Binding	~15%	[6]
Elimination Half-life (t1/2)	54 minutes	After intravenous administration[6]
Route of Elimination	Primarily hepatic metabolism	[6]

Midecamycin is reported to be rapidly and almost completely absorbed after oral administration, with its lipophilic nature allowing for good tissue penetration.[6] It undergoes extensive metabolism in the liver, and its metabolites are generally considered to have little to no antimicrobial activity.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of **Midecamycin A4**, a standard method for assessing the in vitro antibacterial activity of an antimicrobial agent.[5]

Objective: To determine the lowest concentration of **Midecamycin A4** that inhibits the visible growth of a specific bacterial strain.

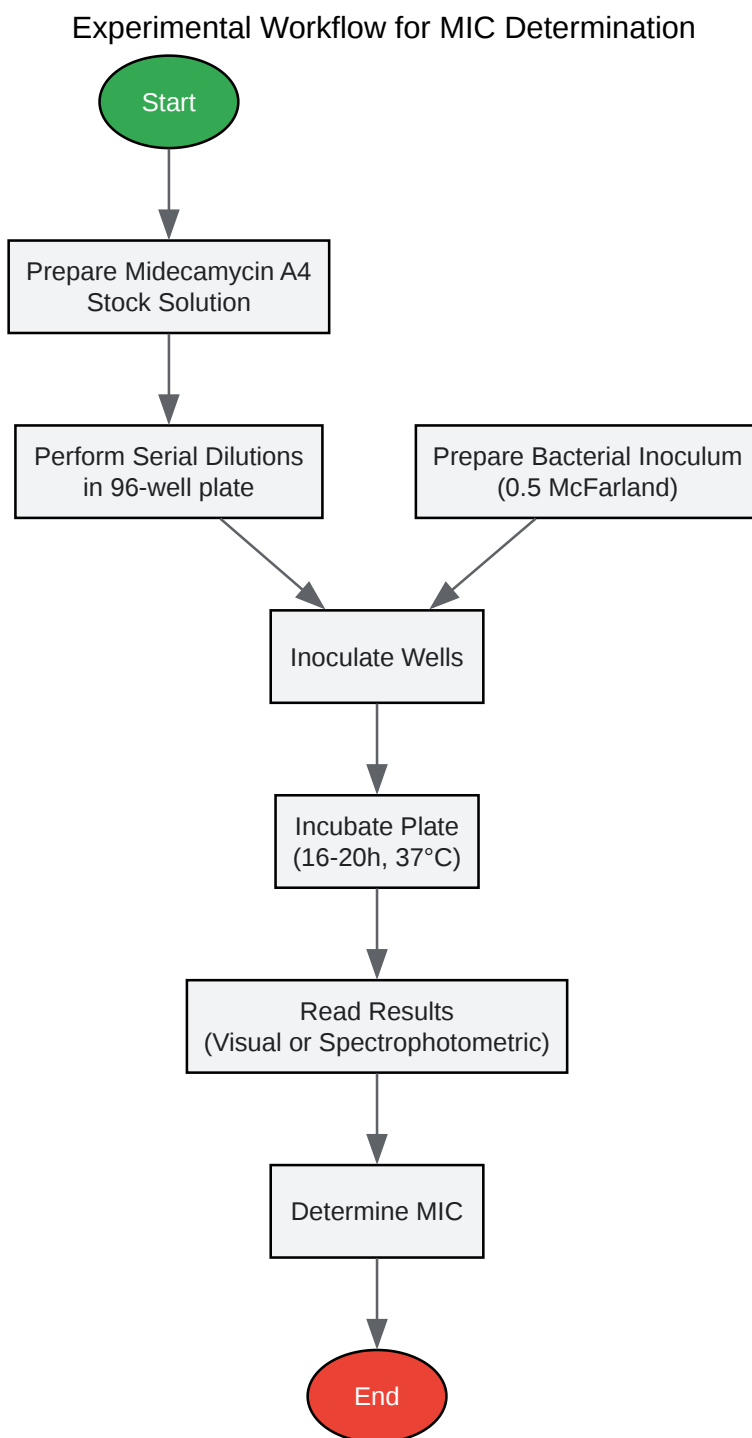
Materials:

- **Midecamycin A4**
- Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
- Sterile 96-well microtiter plates
- Pipettes and sterile tips
- Incubator (35-37°C)
- Microplate reader (optional, for spectrophotometric reading)

Procedure:

- Preparation of **Midecamycin A4** Stock Solution: Prepare a stock solution of **Midecamycin A4** in a suitable solvent (e.g., DMSO) at a high concentration.

- Serial Dilutions: Perform a two-fold serial dilution of the **Midecamycin A4** stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.
- Inoculation: Add a standardized bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5×10^5 CFU/mL.
- Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.
- Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
- Reading the Results:
 - Visual Inspection: The MIC is determined as the lowest concentration of **Midecamycin A4** at which there is no visible growth (turbidity) in the well.
 - Spectrophotometric Reading: Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.



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Caption: Workflow for MIC determination.

Conclusion

Midecamycin A4 is a potent macrolide antibiotic with a well-defined mechanism of action and a broad spectrum of activity, particularly against Gram-positive bacteria. While specific data for the A4 variant is not always distinguished from other forms of midecamycin in the literature, the available information provides a solid foundation for its potential applications in research and drug development. Further studies focusing specifically on the pharmacokinetic and pharmacodynamic properties of **Midecamycin A4** are warranted to fully elucidate its therapeutic potential.

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